Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a nitro group attached to the benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures have been used in the synthesis of peptides , suggesting potential interactions with protein structures.
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be a protective group used in peptide synthesis . It protects the amino group during the synthesis process and can be removed under acidic conditions .
Biochemical Pathways
For instance, amino acid derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
Based on its structure, it could potentially interact with various biological targets and influence cellular processes .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by storage recommendations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Protection: The amino group is protected by reacting with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, methanol.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products:
Reduction: Methyl 2-((tert-butoxycarbonyl)amino)-3-aminobenzoate.
Substitution: Methyl 2-amino-3-nitrobenzoate.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of novel drugs, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybenzoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxybenzoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-chlorobenzoate
Comparison: Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, providing a pathway for further functionalization. In contrast, the hydroxy, methoxy, and chloro analogs have different reactivity profiles, making them suitable for different applications in organic synthesis.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIIGMQOAWKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433451 | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57113-90-3 | |
Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57113-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was computational chemistry used to study Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate in this research?
A2: The researchers employed computational methods alongside experimental techniques. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31G* basis set, were performed to determine the most stable conformer of the molecule []. This computational approach helps predict molecular parameters, vibrational frequencies, and electronic properties, offering insights into its reactivity and potential behavior.
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